Metal-Binding Pharmacophore Stability: Thioamide vs. Thiol Reactivity Advantage
The carbonothioyl (C=S) group in N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline confers enhanced stability as a metal-binding pharmacophore (MBP) compared to free thiol-containing analogs. Thioamides and thioureas are reported to act as stable ligands for Zn(II)-dependent metalloenzymes (e.g., hCAII, MMP-2) without the oxidative liability of thiols [1].
| Evidence Dimension | Oxidative stability of metal-binding group |
|---|---|
| Target Compound Data | Thiourea-based MBP; stable under assay conditions |
| Comparator Or Baseline | Thiol-based MBP |
| Quantified Difference | Qualitative: thioamide/thiourea MBPs are stable, whereas thiol MBPs are prone to oxidation and disulfide formation |
| Conditions | In vitro metalloenzyme assays (hCAII, MMP-2) |
Why This Matters
Procurement of this compound ensures access to a stable, sulfur-based metal-binding pharmacophore suitable for robust, reproducible fragment-based drug discovery (mFBDD) campaigns.
- [1] Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications, 2023. DOI: 10.1039/d2cc06596g. View Source
